![molecular formula C22H26N2O3 B267295 2-isobutoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267295.png)
2-isobutoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
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Overview
Description
2-isobutoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, commonly known as IbuProlfen, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively researched for its potential use in treating various diseases.
Mechanism of Action
IbuProlfen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, IbuProlfen reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
IbuProlfen has been shown to have various biochemical and physiological effects, including reducing inflammation, pain, and fever, as well as inhibiting the growth of cancer cells and reducing beta-amyloid deposition in Alzheimer's disease. However, IbuProlfen can also have adverse effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events.
Advantages and Limitations for Lab Experiments
IbuProlfen has several advantages for lab experiments, including its well-established synthesis method, its ability to inhibit the activity of COX enzymes, and its potential use in treating various diseases. However, IbuProlfen also has limitations, including its potential for adverse effects and the need for further research to optimize its efficacy and safety.
Future Directions
There are several future directions for IbuProlfen research, including optimizing its efficacy and safety, investigating its potential use in combination with other drugs, and exploring its use in personalized medicine. Additionally, further research is needed to understand the mechanisms underlying IbuProlfen's effects on cancer cells and beta-amyloid deposition in Alzheimer's disease.
Synthesis Methods
IbuProlfen is synthesized by reacting 4-(1-pyrrolidinylcarbonyl)phenylacetic acid with isobutyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to produce IbuProlfen. This synthesis method has been extensively studied, and the purity and yield of IbuProlfen can be optimized by adjusting reaction conditions such as temperature, reaction time, and solvent.
Scientific Research Applications
IbuProlfen has been investigated for its potential use in treating various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. In cancer research, IbuProlfen has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In Alzheimer's disease research, IbuProlfen has been shown to reduce beta-amyloid deposition and improve cognitive function. In inflammation-related disorders, IbuProlfen has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
Product Name |
2-isobutoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
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Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2-methylpropoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)15-27-20-8-4-3-7-19(20)21(25)23-18-11-9-17(10-12-18)22(26)24-13-5-6-14-24/h3-4,7-12,16H,5-6,13-15H2,1-2H3,(H,23,25) |
InChI Key |
GHMBINJHFVISMH-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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